3-Acetamidopyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidopyrazine-2-carboxamide is an organic compound with the molecular formula C7H8N4O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidopyrazine-2-carboxamide typically involves the acylation of pyrazine-2-carboxamide with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:
[ \text{Pyrazine-2-carboxamide} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound by integrating multiple reaction steps into a single continuous process .
Chemical Reactions Analysis
Types of Reactions
3-Acetamidopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetamidopyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Acetamidopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the treatment of tuberculosis, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent that shares a similar pyrazine core structure.
3-Aminopyrazine-2-carboxamide: Another derivative of pyrazine with antimicrobial properties.
3-Phenoxypyrazine-2-carboxamide:
Uniqueness
3-Acetamidopyrazine-2-carboxamide is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with molecular targets, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
71898-69-6 |
---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-acetamidopyrazine-2-carboxamide |
InChI |
InChI=1S/C7H8N4O2/c1-4(12)11-7-5(6(8)13)9-2-3-10-7/h2-3H,1H3,(H2,8,13)(H,10,11,12) |
InChI Key |
VHJTYBBMITYNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CN=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.